Bromamine

Description

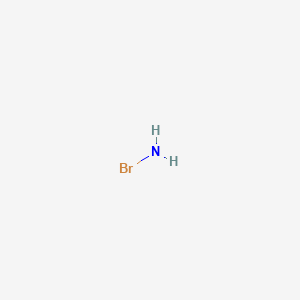

Structure

3D Structure

Properties

InChI |

InChI=1S/BrH2N/c1-2/h2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXLCIKXHOPCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021497 | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14519-10-9 | |

| Record name | Bromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromamines

This technical guide provides comprehensive details on the synthesis and characterization of various compounds referred to as bromamines. The term "bromamine" can encompass several distinct chemical entities, each with unique properties and applications. This document is structured to provide clarity for researchers, scientists, and drug development professionals by addressing three principal classes:

-

This compound Acid: A vital anthraquinone dye intermediate, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, which serves as a precursor for the synthesis of various dyes and biologically active molecules.

-

Inorganic Bromamines: This class includes monothis compound (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), which are primarily of interest in water disinfection and treatment processes due to their reactive nature.

-

This compound-T: An organic N-bromo compound, specifically the sodium salt of N-bromo-4-toluenesulfonamide, utilized as an oxidizing agent and titrant in analytical chemistry.

This guide details the experimental protocols for the synthesis of these compounds, presents quantitative data in structured tables, and illustrates key processes with diagrams generated using the DOT language.

Section 1: this compound Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)

This compound acid is a cornerstone intermediate in the synthesis of a wide array of anthraquinone dyes and is increasingly investigated for the preparation of novel pharmacologically active compounds.[1][2][3] Its synthesis typically begins with 1-aminoanthraquinone, following one of two primary industrial routes: the Solvent Method or the Oleum (One-Pot) Method.[1][2]

Synthesis of this compound Acid

The synthesis of this compound acid involves two key transformations of 1-aminoanthraquinone: sulfonation at the 2-position followed by bromination at the 4-position.

This method involves two distinct steps: the sulfonation of 1-aminoanthraquinone and the subsequent bromination of the resulting sulfonic acid.[1][2]

-

Sulfonation:

-

1-aminoanthraquinone is suspended in an inert solvent, such as nitrobenzene.

-

Chlorosulfonic acid is added gradually to the mixture while maintaining a controlled temperature.

-

The reaction proceeds to form 1-aminoanthraquinone-2-sulfonic acid.

-

The product is typically isolated as its sodium salt by neutralization.

-

-

Bromination:

-

The sodium salt of 1-aminoanthraquinone-2-sulfonic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).

-

A solution of bromine in DMF is added dropwise at room temperature. Careful control of the addition rate and temperature is crucial to ensure selective bromination at the C4 position.[1]

-

The resulting this compound acid sodium salt precipitates and can be collected by filtration.

-

Yields for this process are reported to be excellent, often exceeding 90%.[1][2]

-

This method combines sulfonation and bromination in a single reaction vessel, making it a more streamlined process.[1][4][5]

-

Combined Sulfonation and Bromination:

-

1-aminoanthraquinone is added to oleum (fuming sulfuric acid, typically 20% SO₃) at a temperature below 60°C.

-

The mixture is heated to between 100°C and 150°C to effect sulfonation.[4][5]

-

After cooling to a range of 60°C to 100°C, at least 0.5 molar equivalents of bromine are slowly added to the reaction mixture.[4]

-

The reaction is held at this temperature until bromination is complete (which can take up to 16 hours).[4]

-

-

Work-up and Isolation:

-

The reaction mixture is cooled and poured into ice water, often containing sodium chloride, to precipitate the 1-amino-4-bromoanthraquinone-2-sulfonic acid.[4]

-

The precipitate is filtered and can be further purified by redissolving in water through neutralization with sodium hydroxide to a pH of 8-9, followed by heating.[4]

-

The sodium salt of this compound acid is then salted out, filtered, and dried. Purity is typically in the range of 93-94%.[4]

-

Synthesis pathways for this compound Acid.

Characterization of this compound Acid and its Derivatives

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of this compound acid and its subsequent derivatives.

-

UV-Visible (UV-Vis) Spectroscopy: While this compound acid itself absorbs in the visible region, its derivatives, formed via the Ullmann condensation reaction where the bromine atom is replaced by an amino group, exhibit characteristic strong absorptions.[6][7][8] These derivatives are often intensely colored, with absorption maxima (λmax) typically in the range of 590-595 nm, corresponding to blue colors.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups in the molecule, such as N-H, S=O (from the sulfonic acid group), and C=O (from the anthraquinone core).

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry, particularly in negative ion mode, is effective for determining the molecular weight ([M-H]⁻). The fragmentation pattern provides crucial structural information, such as the characteristic loss of the bromide ion ([⁷⁹Br]⁻ at m/z 78.9189).[9]

-

Thin Layer Chromatography (TLC): TLC is a standard method to monitor the progress of synthesis reactions and to assess the purity of the final products. For derivatives of this compound acid, silica gel plates with DMF as the eluent have been used.

| Parameter | Technique | Value/Observation | Reference |

| Molecular Formula | - | C₁₄H₈BrNO₅S | [] |

| Molecular Weight | - | 382.19 g/mol | [] |

| Appearance | Visual | Orange or red powder | [9] |

| Melting Point | DSC/MPA | ~280°C | [11] |

| UV-Vis (Derivatives) | Spectroscopy | λmax = 590-595 nm (blue dyes) | |

| Mass Spectrometry | ESI-MS | [M-H]⁻ at m/z 379.9; [⁷⁹Br]⁻ fragment at m/z 78.9189 | [9] |

Section 2: Inorganic Bromamines (NH₂Br, NHBr₂)

Inorganic bromamines are formed from the reaction of bromine with ammonia. Their formation and stability are highly dependent on factors such as pH and the molar ratio of nitrogen to bromine (N/Br).[12][13] They are primarily studied in the context of water disinfection, where they can be both effective disinfectants and precursors to disinfection byproducts.[14]

Synthesis of Inorganic Bromamines

Aqueous solutions of monothis compound and dithis compound can be prepared for laboratory studies using straightforward protocols.

This procedure yields a solution containing predominantly monothis compound.[12][15]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a stirrer and cooled in an ice-water bath, place concentrated ammonium hydroxide (e.g., 12 mL).

-

Reagent Addition: Add a saturated aqueous solution of bromine (e.g., 0.22 M, 24 mL) dropwise to the stirred ammonia solution at a rate of approximately 1 mL/s.[12]

-

Reaction Monitoring: During the addition, the temperature may rise by about 10°C, and the pH will drop from approximately 13.5 to around 10.5.[12]

-

Product Formation: The resulting solution will contain monothis compound (NH₂Br) at a concentration of about 0.010 M. The exclusivity of NH₂Br formation can be confirmed by UV-Vis spectroscopy, as no detectable peak for dithis compound (NHBr₂) should be present.[12]

Dithis compound can be formed from monothis compound, particularly under more acidic conditions or through disproportionation.[12]

-

Extraction: Extract an aqueous solution of freshly prepared NH₂Br with diethyl ether. The ether layer will initially contain a mixture of NH₂Br and NHBr₂ due to the disproportionation reaction: 2NH₂Br ⇌ NH₃ + NHBr₂.[12]

-

Conversion to NHBr₂: To drive the equilibrium towards NHBr₂, the ammonia can be removed. Shaking the ether solution with anhydrous magnesium sulfate (MgSO₄) will react with the ammonia, shifting the equilibrium to produce a solution containing exclusively NHBr₂.[16]

Formation and equilibrium of inorganic bromamines.

Characterization and Quantification of Inorganic Bromamines

Due to their instability, inorganic bromamines are typically characterized in situ using spectroscopic and advanced analytical methods.

This is the primary method for identifying the different this compound species in solution, as each has a distinct absorption maximum.[15]

MIMS is a powerful technique for the simultaneous identification and quantification of different halamines in water.[17][18] The method relies on monitoring the specific mass-to-charge (m/z) ratios of the parent compounds.

For field use and routine quantification, several colorimetric methods are available. These methods typically measure total bromine or can be adapted to differentiate between free bromine and bromamines.[19] Reagents used include N,N-diethyl-p-phenylenediamine (DPD), phenol red, and methyl orange.[19][20]

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Parent Ion (m/z) | Detection Limit (MIMS, mg/L as Cl₂) |

| Monothis compound (NH₂Br) | 278 | 415 | 97 | 0.10 |

| Dithis compound (NHBr₂) | 232 | 1780 | 175 | 0.12 |

| Trithis compound (NBr₃) | 258 | 2000 | 253 | - |

| Bromochloramine (NHBrCl) | - | - | 131 | 0.36 |

| Data sourced from references[12][15][17][18]. |

Section 3: this compound-T

This compound-T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, is a stable N-bromo compound that serves as a versatile oxidizing agent in organic synthesis and analytical chemistry.[21][22]

Synthesis of this compound-T

This compound-T is prepared by the reaction of its chlorine analogue, Chloramine-T, with elemental bromine.

This protocol is based on the method described by Nair et al.[21]

-

Reaction: Chloramine-T (sodium salt of N-chloro-4-toluenesulfonamide) is reacted with elemental bromine.

-

Isolation: The product, this compound-T (N-bromo-4-toluenesulfonamide sodium salt, often as a dihydrate), is isolated from the reaction mixture.

-

Purity: The resulting product can be characterized for its potency and bromine content. A reported preparation had a potency of 95.8% and a bromine content of 24.83%.[21]

Characterization of this compound-T

Standard analytical methods are used to confirm the identity and purity of this compound-T.

-

Spectroscopic Methods (NMR, IR): To confirm the molecular structure, including the presence of the tosyl group and the N-Br bond.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S, Br) and confirm the empirical formula.

-

Titrimetric Analysis: To determine the active bromine content and assess the oxidizing capacity of the reagent.

Synthesis of this compound-T.

This guide provides a foundational understanding of the synthesis and characterization of key this compound compounds. For specific applications, further optimization of these protocols and detailed analytical validation will be necessary. Researchers are encouraged to consult the cited literature for more in-depth information.

References

- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]

- 2. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]

- 5. US4213909A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulfonic acid II - Google Patents [patents.google.com]

- 6. Study on Ullmann Condensation Reaction of this compound Acid [ccspublishing.org.cn]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound acid sodium salt | 6258-06-6 | Benchchem [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Reactions of Monothis compound with Wastewater Chemical Constituents - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification and quantification of chloramines, bromamines and bromochloramine by Membrane Introduction Mass Spectrometry (MIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. isws.illinois.edu [isws.illinois.edu]

- 20. isws.illinois.edu [isws.illinois.edu]

- 21. This compound T (BAT) Exerts Stronger Anti-Cancer Properties than Taurine (Tau) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Monobromamine (NH₂Br): A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobromamine (NH₂Br) is a reactive inorganic compound of significant interest in fields ranging from water treatment to synthetic chemistry. Its high reactivity also contributes to its inherent instability, making a thorough understanding of its physical and chemical properties crucial for safe handling and effective application. This technical guide provides an in-depth overview of the core physicochemical characteristics of monothis compound, including its molecular properties, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Physical Properties

Due to its inherent instability, many of the standard physical properties of pure monothis compound have not been experimentally determined and are therefore unavailable. The compound readily decomposes, particularly at higher concentrations and temperatures, precluding the measurement of properties such as melting point and boiling point.

Table 1: Physical and Spectroscopic Properties of Monothis compound

| Property | Value | Source |

| Molecular Weight | 95.93 g/mol | PubChem |

| Melting Point | Not available (decomposes) | N/A |

| Boiling Point | Not available (decomposes) | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in water, ether, and ether/methanol mixtures. | Heasley et al., 2013 |

| UV-Visible λmax | 278 nm (in aqueous solution) | Heasley et al., 2013 |

| Molar Absorptivity (ε) | Varies with solvent and conditions. A representative value in aqueous solution is ~410 M⁻¹cm⁻¹. | Calculated from data in Heasley et al., 2013 |

Chemical Properties

Synthesis

Monothis compound is typically synthesized in dilute aqueous solutions for immediate use. A common laboratory-scale synthesis involves the reaction of aqueous bromine with an excess of ammonia.

Experimental Protocol: Aqueous Synthesis of Monothis compound

This protocol is adapted from the work of Heasley et al. (2013).

Materials:

-

Saturated aqueous solution of bromine (Br₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Three-neck round-bottom flask

-

Stir bar

-

pH electrode and meter

-

Thermometer

-

Ice-water bath

-

Dropping funnel

Procedure:

-

Place 12 mL of concentrated ammonium hydroxide into the three-neck round-bottom flask, equipped with a stir bar, pH electrode, and thermometer.

-

Cool the flask in an ice-water bath.

-

Slowly add 24 mL of a saturated aqueous bromine solution dropwise to the stirred ammonia solution using a dropping funnel at a rate of approximately one milliliter per second.

-

Monitor the temperature and pH throughout the addition. The temperature will likely rise by about 10°C, and the pH will decrease from approximately 13.5 to around 10.5.

-

The resulting solution contains monothis compound at a concentration of approximately 0.010 ± 0.005 M. The exclusive formation of monothis compound can be confirmed by UV-VIS spectrophotometry, checking for the characteristic absorbance peak at 278 nm and the absence of the dithis compound peak at 232 nm.

Caution: This synthesis should be performed in a well-ventilated fume hood, as both bromine and ammonia are corrosive and have toxic vapors.

Caption: Workflow for the aqueous synthesis of monothis compound.

Stability and Decomposition

Monothis compound is an unstable compound, and its stability is highly dependent on the solvent, pH, and the presence of other substances. In aqueous solution at room temperature, its concentration can decrease by about 50% within an hour. The decomposition of monothis compound is a complex process that can proceed through multiple pathways.

A key decomposition pathway involves the reversible disproportionation of monothis compound to form dithis compound (NHBr₂) and ammonia. This reaction is subject to general acid catalysis. The dithis compound formed can then undergo further irreversible decomposition. These subsequent decomposition reactions are base-catalyzed. The major nitrogenous product of monothis compound self-decomposition is nitrogen gas (N₂), with minor products including nitrous oxide (N₂O), nitrite (NO₂⁻), and nitrate (NO₃⁻).

The presence of certain metal ions, such as Cu(II), can significantly accelerate the decomposition of bromamines.

Caption: Decomposition pathway of monothis compound in aqueous solution.

Reactivity

Monothis compound is a moderately reactive electrophilic brominating agent. Its reactivity is influenced by the bromoammonium ion (NH₃Br⁺), which is in equilibrium with monothis compound and is a more potent electrophile.

Reaction with Phenolic Compounds: Monothis compound reacts with phenolic compounds, with the rate of reaction being highly dependent on the specific phenol and the pH of the solution. The reaction is controlled by the interaction of the bromoammonium ion with the phenolate species. For instance, the specific rate constants can range from 6.32 x 10² M⁻¹s⁻¹ for 2,4,6-tribromophenol to as high as 1.22 x 10⁸ M⁻¹s⁻¹ for phenol itself. These reactions can lead to the formation of brominated disinfection byproducts, such as bromoform (CHBr₃), particularly with highly activated phenols like resorcinol.

Reaction with Cyanide: Monothis compound reacts rapidly with cyanide ions (CN⁻) to form cyanogen bromide (BrCN). The reaction is significantly faster than the corresponding reaction of chloramine with cyanide, indicating that even at low concentrations, monothis compound can be the dominant species in the formation of cyanogen bromide in mixed systems. This reaction is also subject to general-acid catalysis.

Table 2: Reactivity Data for Monothis compound

| Reactant | Product(s) | Rate Constant (k) | Conditions | Source |

| Phenol | Bromophenols | 1.22 x 10⁸ M⁻¹s⁻¹ | pH dependent | Heeb et al., 2023 |

| Resorcinol | Bromoresorcinols, Bromoform | - | pH 8.1-8.2 | Heeb et al., 2023 |

| Cyanide (CN⁻) | Cyanogen Bromide (BrCN) | 2.63 x 10⁴ M⁻¹s⁻¹ | General-acid catalyzed | Lei et al., 2006 |

Experimental Protocols

Characterization by UV-Visible Spectrophotometry

The concentration of monothis compound in solution can be determined using UV-Visible spectrophotometry.

Procedure:

-

Prepare a dilute solution of freshly synthesized monothis compound in the desired solvent (e.g., deionized water).

-

Use a quartz cuvette with a known path length (typically 1 cm).

-

Record the absorbance spectrum of the solution over a wavelength range that includes 278 nm (e.g., 200-400 nm).

-

The concentration of monothis compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at 278 nm, ε is the molar absorptivity, b is the path length, and c is the concentration.

Kinetic Analysis of Decomposition

The decomposition kinetics of monothis compound can be studied using a stopped-flow spectrophotometer.

Procedure:

-

Prepare solutions of monothis compound and any other reactants or buffers in separate syringes.

-

The stopped-flow instrument rapidly mixes the solutions, and the change in absorbance at 278 nm is monitored over time.

-

The resulting kinetic data can be fitted to appropriate rate laws to determine the rate constants for the decomposition reactions.

-

Experimental variables that can be investigated include pH, initial monothis compound concentration, ammonia to bromine ratio, and the concentration of various buffer components to study catalysis effects.

Handling and Storage

Due to its instability, monothis compound is almost always generated in situ for immediate use. It is not commercially available as an isolated, stable compound.

Recommendations:

-

Preparation: Always prepare monothis compound solutions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Monothis compound solutions should be used immediately after preparation. If short-term storage is necessary, keep the solution in a closed container in an ice-water bath and in the dark to minimize decomposition.

-

Disposal: Unused monothis compound solutions should be quenched by adding a reducing agent, such as sodium thiosulfate, before disposal according to local regulations.

Conclusion

Monothis compound is a reactive and unstable molecule with important implications in various chemical processes. Its physicochemical properties are dominated by its propensity to undergo decomposition and act as a brominating agent. A thorough understanding of its synthesis, stability, and reactivity, as detailed in this guide, is essential for any researcher or professional working with this compound. The provided experimental protocols offer a starting point for the controlled generation and study of monothis compound in a laboratory setting. Further research into its properties and reactions will continue to be a valuable endeavor in the fields of chemistry and environmental science.

discovery and history of bromamine compounds

An In-depth Technical Guide to the Discovery and History of Bromamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational chemistry of this compound compounds, defined as molecules containing a nitrogen-bromine (N-Br) bond. The narrative traces the origins from the initial discovery of elemental bromine to the first conceptualization of an N-bromo intermediate by Hofmann. It further explores the development of key classes of this compound compounds, including the pivotal synthetic reagent N-Bromosuccinimide (NBS), biologically significant bromamines generated by enzymatic pathways, and industrially crucial dye precursors like this compound acid. This document consolidates key historical milestones, detailed experimental protocols for seminal syntheses, and quantitative data to serve as a valuable resource for professionals in chemical and biomedical research.

Historical Context: The Discovery of Elemental Bromine

The journey of this compound compounds begins with the discovery of their parent element. Bromine was identified independently by two chemists in the 1820s. In 1825, German chemistry student Carl Jacob Löwig isolated a smelly, reddish-brown liquid by treating mineral water from his hometown with chlorine. Concurrently, in 1826, French chemist Antoine Balard isolated the same substance from the ash of seaweed that had been treated with chlorine. Balard's work was published first, and he is generally credited with the discovery. The French Academy of Sciences named the new element "bromine," derived from the Greek word bromos, meaning "stench," a nod to its pungent odor.

The Conceptual Genesis of N-Bromo Compounds: The Hofmann Rearrangement

The first scientific conceptualization of a compound featuring a nitrogen-bromine bond arose from the work of August Wilhelm von Hofmann in 1881.[1] While investigating the reaction of primary amides with bromine in an aqueous basic solution, Hofmann discovered a novel rearrangement that produced a primary amine with one fewer carbon atom.[1] Now known as the Hofmann rearrangement, this reaction was proposed to proceed through a critical, albeit unisolated, N-bromoamide intermediate.[1] This postulation marked the intellectual birth of the this compound class of compounds, recognizing them as transient species in a fundamental organic transformation.

Key Developments in this compound Chemistry

Following their initial conception, the study of this compound compounds diversified into several key areas, from indispensable synthetic reagents to biologically active molecules and industrial intermediates.

N-Bromosuccinimide (NBS): A Revolution in Synthetic Chemistry

The development of N-Bromosuccinimide (NBS) as a stable, crystalline, and easy-to-handle solid transformed the field of synthetic organic chemistry. It provided a safer and more selective alternative to liquid bromine for a variety of bromination reactions. Its most notable application is the Wohl-Ziegler reaction , which facilitates the free-radical bromination of allylic and benzylic C-H bonds. NBS serves as a source for a low, constant concentration of Br₂, minimizing competing reactions such as addition to double bonds.

This protocol describes the synthesis of α-bromoethylbenzene, a key intermediate, using NBS.

-

Apparatus Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 6.0 g of N-Bromosuccinimide (NBS), 4.0 g of ethylbenzene, 0.1 g of benzoyl peroxide (BPO) as a radical initiator, and 20 mL of anhydrous carbon tetrachloride (CCl₄).

-

Reaction: Place the flask under electromagnetic stirring and heat to reflux.

-

Monitoring: Maintain reflux for 30 minutes. The reaction is complete when the denser succinimide byproduct floats to the surface.

-

Workup: Stop heating and allow the mixture to cool to room temperature. Filter the mixture to remove the solid succinimide.

-

Purification: Remove the CCl₄ solvent from the filtrate by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 91-93 °C (at 14 mmHg) to yield α-bromoethylbenzene.

Biological Bromamines: Enzymatic Formation in Immunity

A significant discovery in the history of bromamines was their formation within biological systems. Leukocytes, particularly eosinophils and neutrophils, utilize peroxidases to generate potent antimicrobial agents. Eosinophil peroxidase (EPO) and myeloperoxidase (MPO) catalyze the oxidation of bromide ions (Br⁻), present in plasma, by hydrogen peroxide (H₂O₂) to form hypobromous acid (HOBr).[1][2] This highly reactive intermediate then rapidly reacts with endogenous amines, most notably taurine, to produce long-lived bromamines like taurine this compound (Tau-NHBr).[1][3] These biological bromamines act as less aggressive, more stable oxidants than HOBr, contributing to host defense while mitigating some of the collateral tissue damage.[1]

This protocol provides a method for the laboratory preparation of taurine this compound for research purposes.[1]

-

Reagent Preparation: Prepare equimolar aqueous solutions of sodium hypochlorite (NaOCl) and sodium bromide (NaBr).

-

HOBr Generation: Mix the NaOCl and NaBr solutions. The rapid reaction (OCl⁻ + Br⁻ → OBr⁻ + Cl⁻) generates an equilibrium mixture of hypobromous acid (HOBr) and hypobromite (OBr⁻).

-

This compound Formation: Add the freshly prepared HOBr/OBr⁻ solution to an aqueous solution of taurine. To favor the formation of the monothis compound (Tau-NHBr), taurine should be in at least a 10-fold molar excess.

-

Characterization: The formation and concentration of taurine this compound can be monitored spectrophotometrically.

This compound Acid: A Cornerstone of the Dye Industry

In the industrial realm, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as This compound acid , is a critically important intermediate. Its discovery and application were pivotal for the synthesis of a vast array of brilliant blue and green anthraquinone dyes. These dyes are valued for their stability and lightfastness.[4] The key to this compound acid's utility is the bromine atom, which is activated by the adjacent carbonyl and sulfonic acid groups, making it an excellent leaving group in nucleophilic aromatic substitution reactions, particularly in the copper-catalyzed Ullmann condensation.[5]

This protocol outlines a general procedure for the synthesis of an anthraquinone dye by condensing this compound acid with an aromatic amine.[4][6]

-

Apparatus Setup: Equip a reaction vessel with a stirrer, condenser, and thermometer.

-

Reactant Charging: Charge the vessel with water, the desired arylamine (e.g., 2,4-diaminobenzenesulfonic acid), and a base such as sodium bicarbonate to maintain pH. Heat the mixture to approximately 80-85 °C with stirring.

-

Catalyst and Reagent Addition: Prepare a solution or suspension of a copper(I) catalyst (e.g., a Cu(I)-phenanthroline complex or CuI).[6] Alternately add solid this compound acid and the copper catalyst to the reaction vessel over a period of 1-2 hours, maintaining the temperature and a pH of around 9.

-

Reaction and Monitoring: After the addition is complete, continue stirring at 85-90 °C for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the this compound acid is consumed.[4]

-

Isolation: Cool the reaction mixture. The dye product, which precipitates, can be isolated by filtration.

-

Purification: The crude dye is typically purified by dissolving it in hot water, filtering the warm solution, and allowing the dye to recrystallize upon cooling.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound compounds and reactions discussed.

| Compound/Reaction | Parameter | Value | Conditions | Reference |

| Benzylic Bromination of Ethylbenzene | Product Yield | ~75% (Calculated) | Reflux in CCl₄ with NBS/BPO for 30 min | |

| Ullmann Condensation of this compound Acid | Product Yield | 94.0% | Strong acid ion exchange resin, ethanol-water (9:1), 70°C, 3h | [5] |

| Taurine Monothis compound (Tau-NHBr) | Half-life (t₁/₂) | ~70 hours | pH 7, 37 °C | [3] |

| **Taurine Dithis compound (Tau-NBr₂) ** | Half-life (t₁/₂) | ~16 hours | pH 7, 37 °C | [3] |

| N-Bromosuccinimide (NBS) | Molar Mass | 177.98 g/mol | - | |

| This compound Acid | Molar Mass | 382.20 g/mol | - |

Conclusion

The history of this compound compounds is a compelling narrative of scientific advancement, spanning from the fundamental discovery of an element to the intricate design of synthetic reagents, the elucidation of complex biological pathways, and the development of large-scale industrial processes. From Hofmann's prescient hypothesis of a transient N-bromoamide to the modern-day utility of NBS in drug development and the role of taurine this compound in immunology, these molecules have consistently proven their importance. This guide provides a foundational understanding of this diverse class of compounds, offering historical context, practical experimental details, and key data to support the work of researchers and scientists pushing the boundaries of chemistry and medicine.

References

- 1. Taurine this compound (TauBr) - its role in immunity and new perspectives for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eosinophil-dependent bromination in the pathogenesis of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. Study on Ullmann Condensation Reaction of this compound Acid [ccspublishing.org.cn]

- 6. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]

Bromamine Acid: A Technical Guide for Dye Intermediate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamine acid, chemically known as 1-amino-4-bromoanthraquinone-2-sulfonic acid, is a pivotal intermediate in the synthesis of a wide array of anthraquinone dyes.[1][2][3][4] Its versatile reactivity, primarily centered around the nucleophilic substitution of the bromine atom, allows for the creation of a diverse palette of colors, particularly brilliant blues and violets, with good fastness properties.[5][6] This technical guide provides an in-depth overview of the synthesis, purification, and key reactions of this compound acid, along with its physicochemical and spectroscopic data, tailored for professionals in chemical research and development.

Physicochemical Properties

This compound acid is typically a red to reddish-brown crystalline powder.[1] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 116-81-4 | [1][2] |

| Molecular Formula | C₁₄H₈BrNO₅S | [1][2][4] |

| Molecular Weight | 382.19 g/mol | [1][2][4] |

| Melting Point | ~280 °C | [2] |

| Appearance | Red to reddish-brown crystalline powder | [1] |

| Solubility | Slightly soluble in water and ether | [1][7] |

| Density | ~1.908 g/cm³ | [1][2] |

Synthesis of this compound Acid

The industrial synthesis of this compound acid primarily starts from 1-aminoanthraquinone and involves two key steps: sulfonation and subsequent bromination. Two main methodologies are employed: the "oleum method" and the "solvent method".[2][3]

Synthesis Pathway Overview

Caption: General synthesis pathway of this compound Acid.

Experimental Protocols

1. Sulfonation of 1-Aminoanthraquinone (Oleum Method)

This method involves the direct sulfonation of 1-aminoanthraquinone using fuming sulfuric acid (oleum).

-

Materials: 1-aminoanthraquinone, 20% Oleum (fuming sulfuric acid), anhydrous sodium sulfate.

-

Procedure:

-

To a mixture of 20% oleum and anhydrous sodium sulfate, slowly add 1-aminoanthraquinone while maintaining the temperature below 60 °C.[8]

-

Gradually heat the reaction mixture to 130 °C and maintain for 2-3 hours.[8]

-

Cool the mixture to 80 °C. The resulting product is 1-aminoanthraquinone-2-sulfonic acid in sulfuric acid, which can be used directly in the subsequent bromination step.[8]

-

2. Bromination of 1-Aminoanthraquinone-2-sulfonic acid

This step introduces the bromine atom at the 4-position of the anthraquinone ring.

-

Materials: 1-aminoanthraquinone-2-sulfonic acid (from the previous step), Bromine, Iodine (catalyst).

-

Procedure:

-

To the sulfuric acid solution of 1-aminoanthraquinone-2-sulfonic acid at 80 °C, add a catalytic amount of iodine.[8]

-

Slowly add liquid bromine to the reaction mixture over several hours while maintaining the temperature at 80 °C.[8]

-

The reaction is monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, the excess bromine is removed.

-

Purification of this compound Acid

Purification of the crude this compound acid is crucial to ensure the quality and brightness of the final dyes. The typical purification involves precipitation, washing, and sometimes recrystallization.

Experimental Protocol for Purification

-

Procedure:

-

The crude this compound acid from the bromination step is precipitated by carefully diluting the reaction mixture with water or aqueous sulfuric acid.[8][9]

-

The precipitate is collected by filtration and washed sequentially with cold water and sometimes with dilute sulfuric acid to remove impurities.[8]

-

For higher purity, the filter cake can be dissolved in hot water, treated with activated carbon to remove colored impurities, and then recrystallized by cooling or salting out with sodium chloride.[9][10]

-

The purified this compound acid is then dried under vacuum.

-

Key Reactions of this compound Acid in Dye Synthesis

The most significant reaction of this compound acid is the nucleophilic aromatic substitution of the bromine atom, typically with an amine. This reaction, often a copper-catalyzed Ullmann condensation, is the foundation for producing a wide range of anthraquinone dyes.[6]

Ullmann Condensation Pathway

Caption: Ullmann condensation of this compound Acid with an amine.

Experimental Protocol for Ullmann Condensation (General)

-

Materials: this compound acid, primary aromatic or aliphatic amine, copper catalyst (e.g., copper sulfate, copper(I) chloride), solvent (typically water or a water-alcohol mixture), and a base (e.g., sodium carbonate or sodium bicarbonate).

-

Procedure:

-

Dissolve or suspend this compound acid in water.

-

Add the amine, copper catalyst, and the base to the reaction mixture.

-

Heat the mixture to a temperature typically ranging from 80 to 100 °C.[6]

-

Maintain the reaction for several hours until completion, which can be monitored by TLC or HPLC.[6]

-

The resulting dye is then isolated by filtration, and purified by washing and/or recrystallization.[6]

-

Quality Control and Analytical Methods

The purity of this compound acid is critical for the quality of the final dye product. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity and quantifying impurities.

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound Acid.

Common impurities that can be monitored include unreacted 1-aminoanthraquinone-2-sulfonic acid, over-brominated products, and isomers.[11]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and characterization of this compound acid.

| Spectroscopic Data | |

| UV-Vis (λmax) | Dyes derived from this compound acid typically exhibit strong absorption in the visible region, with λmax values often in the range of 590-595 nm, corresponding to blue hues.[5][6] |

| Infrared (IR) | The IR spectrum of this compound acid would show characteristic peaks for N-H stretching of the primary amine, S=O stretching of the sulfonic acid group, C=O stretching of the quinone moiety, and C-Br stretching. A representative FTIR spectrum is available on PubChem.[12] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the anthraquinone core. ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the carbon bearing the bromine, the carbon with the sulfonic acid group, and the other aromatic carbons. A ¹³C NMR spectrum is available on PubChem.[12][13] |

Conclusion

This compound acid remains a cornerstone intermediate in the manufacture of high-performance anthraquinone dyes. A thorough understanding of its synthesis, purification, and reactivity is paramount for researchers and professionals aiming to develop novel colorants or optimize existing processes. The methodologies and data presented in this guide offer a comprehensive technical resource to support these endeavors.

References

- 1. This compound Acid (1-Amino-4-bromoanthraquinon ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 2. This compound Acid [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. hindprakash.com [hindprakash.com]

- 5. This compound acid sodium salt | 6258-06-6 | Benchchem [benchchem.com]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. This compound Acid - Premium Quality Chemical Compound For Enhanced Dyes Processing | Accurate Composition, Eco-friendly, Longer Shelf Life, Optimum Solubility at Best Price in Mumbai | Raj Dye & Intermediates [tradeindia.com]

- 8. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]

- 9. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]

- 10. CN106748913A - A kind of preparation technology of this compound acid - Google Patents [patents.google.com]

- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | C14H8BrNO5S | CID 22628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Theoretical Modeling of Bromamine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromamines, particularly monobromamine (NH₂Br), are highly reactive species with significant implications in water treatment, disinfection, and organic synthesis. Their role as both potent oxidizing and brominating agents necessitates a deep understanding of their reactivity for process optimization and the development of novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical modeling of this compound reactivity, supported by detailed experimental protocols for model validation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to computationally predict and experimentally verify the behavior of bromamines in aqueous and organic systems. This guide emphasizes the integration of computational chemistry with experimental kinetics to elucidate reaction mechanisms, predict reaction rates, and identify products.

Introduction to this compound Reactivity

Bromamines are formed from the reaction of bromine with ammonia. The speciation of bromamines, including monothis compound (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), is highly dependent on the pH and the molar ratio of bromine to ammonia.[1] Under typical drinking water conditions (pH 6-8.5), NH₂Br and NHBr₂ are the major species present.[1] The reactivity of bromamines is characterized by their ability to participate in oxidation-reduction reactions and to act as electrophilic brominating agents. These reactions are often fast and can be influenced by catalysts, such as metal ions.[2]

In the context of drug development, the introduction of a bromine atom into a molecule can significantly alter its pharmacological properties due to the "halogen bond," a non-covalent interaction that can influence drug-target binding.[3] Understanding the reactivity of brominating agents like bromamines is therefore crucial for designing and synthesizing novel brominated pharmacophores.

Theoretical Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of bromamines at a molecular level. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.

Computational Methodology

A robust theoretical model for this compound reactivity requires careful selection of the computational method, basis set, and solvation model.

2.1.1. Density Functional Theory (DFT) Functional Selection

The choice of DFT functional is critical for accurately describing the electronic structure and energetics of bromine-containing compounds. For reactions involving non-covalent interactions, such as halogen bonding, functionals with high exact exchange or long-range corrections are recommended.

-

Recommended Functionals:

-

M06-2X: A hybrid meta-GGA functional that performs well for a broad range of applications, including non-covalent interactions.[4]

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, suitable for systems where both short- and long-range interactions are important.[3]

-

PBE0-D3, B3LYP-D3: Hybrid GGA functionals with dispersion corrections that provide a good balance of accuracy for thermochemistry and kinetics.[5]

-

It is advisable to benchmark a selection of functionals against experimental data or higher-level ab initio calculations (e.g., CCSD(T)) for a model system before proceeding with extensive calculations.[4][6]

2.1.2. Basis Set Selection

For molecules containing bromine, a heavy element, the choice of basis set is crucial.

-

Recommended Basis Sets:

-

Dunning's Correlation-Consistent Basis Sets (aug-cc-pVTZ): These basis sets are known for their systematic convergence towards the complete basis set limit and are a reliable choice. The 'aug' prefix indicates the inclusion of diffuse functions, which are important for describing anions and non-covalent interactions.[7][8]

-

Ahlrichs Basis Sets (def2-TZVP): These are another family of well-balanced basis sets suitable for a wide range of chemical systems.[9]

-

Effective Core Potentials (ECPs): For larger systems, ECPs such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set can be used for the bromine atom to reduce computational cost by treating the core electrons implicitly. The valence electrons are still described by a basis set.[10][11]

-

2.1.3. Solvation Models

This compound reactions are often studied in aqueous solutions, making the inclusion of solvent effects essential.

-

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous dielectric medium. They are computationally efficient and often provide a good first approximation of solvent effects.

-

SMD (Solvation Model based on Density): An implicit solvation model that has shown good performance for a wide range of solvents.[12]

-

Poisson-Boltzmann (PB) and Generalized Born (GB) Models: While widely used, these models may give poor agreement with experimental data for the apolar contribution to solvation free energy.[12]

-

-

Explicit Solvation Models: These models include individual solvent molecules in the calculation. They are computationally more demanding but can capture specific solute-solvent interactions like hydrogen bonding.

-

Hybrid Implicit-Explicit Models: A common approach is to include a few explicit solvent molecules in the first solvation shell and treat the bulk solvent with an implicit model. This can provide a good balance between accuracy and computational cost.[13]

Computational Workflow for Reactivity Studies

A typical computational workflow for investigating the reactivity of bromamines involves the following steps:

-

Geometry Optimization: Optimize the geometries of reactants, products, and any intermediates or transition states.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. The frequencies are also used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Search: Locate the transition state connecting reactants and products. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by manually constructing an initial guess and optimizing it to a saddle point.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate computational method.

-

Calculation of Thermodynamic and Kinetic Parameters: From the computed energies, thermodynamic properties such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can be calculated. Kinetic parameters like the activation energy (Ea) can be determined from the energy difference between the reactants and the transition state. Rate constants can then be estimated using Transition State Theory (TST).

Diagram: Computational Workflow for this compound Reactivity

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. This section provides detailed protocols for key experiments in the study of this compound reactivity.

Synthesis of Monothis compound (NH₂Br)

This protocol is adapted from Heasley et al. (2013).[14][15]

Materials:

-

Saturated aqueous bromine (Br₂) solution (~0.22 M)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice water bath

-

Three-neck round-bottom flask

-

Stir bar

-

pH electrode

-

Thermometer

-

Dropping funnel

Procedure:

-

Place 12 mL of concentrated NH₄OH in a three-neck round-bottom flask equipped with a stir bar, pH electrode, and thermometer, and cool the flask in an ice water bath.

-

Add 24 mL of a saturated aqueous Br₂ solution dropwise to the stirring NH₄OH solution using a dropping funnel at a rate of approximately one milliliter per second.

-

Monitor the temperature and pH of the reaction mixture. The temperature will rise, and the pH will drop from approximately 13.5 to around 10.5.

-

The resulting solution contains monothis compound at a concentration of approximately 0.010 M.

-

Confirm the exclusive formation of NH₂Br using a UV-Vis spectrophotometer. The absorbance maximum for NH₂Br is at 278 nm.[14][16] The absence of a peak at 232 nm indicates no detectable formation of dithis compound (NHBr₂).[14]

Note: The prepared monothis compound solution is unstable and should be used shortly after synthesis. Its concentration can be determined by iodometric titration.[14]

Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is suitable for studying the fast reactions of bromamines.[17][18][19]

Apparatus:

-

Stopped-flow instrument coupled with a UV-Vis spectrophotometer

-

Two drive syringes for reactants

-

Mixing chamber

-

Observation cell

Procedure:

-

Solution Preparation: Prepare a solution of monothis compound of known concentration and a solution of the reactant of interest (e.g., an organic substrate, a catalyst). The concentrations should be chosen so that the reaction can be monitored under pseudo-first-order conditions if possible (i.e., one reactant in large excess).

-

Instrument Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance of the species being monitored (e.g., 278 nm for the disappearance of NH₂Br).

-

Equilibrate the stopped-flow instrument and reactant solutions to the desired reaction temperature.

-

-

Data Acquisition:

-

Load the reactant solutions into the two drive syringes.

-

Initiate a "push" to rapidly mix the reactants in the mixing chamber and fill the observation cell. The flow is then abruptly stopped.

-

The spectrophotometer records the change in absorbance over time, starting from the moment the flow stops. Data is typically collected on a millisecond timescale.

-

-

Data Analysis:

-

The raw data (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., first-order exponential decay) to obtain the observed rate constant (k_obs).

-

By performing a series of experiments with varying concentrations of the excess reactant, the second-order rate constant can be determined from a plot of k_obs versus the concentration of the excess reactant.

-

Diagram: Stopped-Flow Experimental Workflow

Product Identification using GC-MS and LC-MS/MS

3.3.1. GC-MS for Volatile Brominated Organics

Sample Preparation:

-

After the reaction is complete, quench the reaction if necessary.

-

Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample to a small volume under a gentle stream of nitrogen.

-

The sample is now ready for injection into the GC-MS.[20]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating the compounds of interest (e.g., a DB-5ms column).

-

Mass Spectrometer: Typically operated in electron ionization (EI) mode.

-

Analysis: The separated compounds are identified by their mass spectra, which show a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for masses M and M+2).[20]

3.3.2. LC-MS/MS for Non-Volatile or Thermally Labile Products

Sample Preparation:

-

After the reaction, filter the sample to remove any particulates.

-

Dilute the sample with the mobile phase.

-

For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.

Instrumentation and Conditions:

-

Liquid Chromatograph: Typically a reverse-phase C18 column is used with a water/acetonitrile or water/methanol gradient.

-

Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and obtain structural information for identification.[21]

Data Presentation: Quantitative Data on this compound Reactivity

This section summarizes key quantitative data from the literature in a structured format for easy comparison.

Table 1: Rate Constants for this compound Formation and Decomposition

| Reaction | Rate Constant (k) | Conditions | Reference |

| NH₂Br + NH₂Br ⇌ NHBr₂ + NH₃ (forward) | Varies with general acid catalysis | pH 6.5-9.5 | [17] |

| NH₂Br + NH₂Br ⇌ NHBr₂ + NH₃ (reverse) | Varies with general acid catalysis | pH 6.5-9.5 | [17] |

| NHBr₂ Self-decomposition | 5.5 (± 0.8) M⁻¹s⁻¹ | pH 8.10, 23 ± 1 °C | [22] |

| NBr₃ Self-decomposition | 56 (± 1) M⁻¹s⁻¹ | pH 8.10, 23 ± 1 °C | [22] |

| NHBr₂ + NBr₃ → Products | 3.4 (± 0.2) × 10³ M⁻¹s⁻¹ | pH 8.10, 23 ± 1 °C | [22] |

| Cu(II)-catalyzed this compound decomposition | 2.31 (± 0.01) M⁻¹s⁻¹ | pH 7.5 | [2] |

| This compound self-decomposition | 0.36 (± 0.01) M⁻¹s⁻¹ | pH 7.5 | [2] |

Table 2: Second-Order Rate Constants for the Reaction of Monothis compound with Organic Substrates

| Substrate | Rate Constant (k) [M⁻¹s⁻¹] | Conditions | Reference |

| Phenol | 1.22 × 10⁸ (for reaction with phenolate) | pH > 7 | [23] |

| 2,4,6-Tribromophenol | 6.32 × 10² (for reaction with phenolate) | pH > 7 | [23] |

| Resorcinol | Significant reaction | pH > 7 | [23] |

| Isoleucine | 1.46 (± 0.66) x 10⁻² | pH 12.0 | [24] |

| Methionine | 3.98 (± 0.20) x 10² | pH 12.0 | [24] |

Visualization of Reaction Pathways

Graphviz diagrams are used to visualize key reaction pathways involving bromamines.

Diagram: this compound Disproportionation and Decomposition

This pathway is central to the chemistry of bromamines in aqueous solution.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Implicit solvation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Is It Possible to Measure Monothis compound Using Colorimetric Methods Based on the Berthelot Reaction, Like for Monochloramine? | MDPI [mdpi.com]

- 17. This compound decomposition kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. web.williams.edu [web.williams.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Reactions of Monothis compound and Dithis compound with Phenolic Compounds and Organic Matter: Kinetics and Formation of Bromophenols and Bromoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reactions of Monothis compound with Wastewater Chemical Constituents - ProQuest [proquest.com]

Bromamine T: An In-Depth Analysis of its Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response crucial for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Bromamine T (BAT), the sodium salt of N-bromo-4-toluenesulfonamide, is a stable, active bromine compound that has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive analysis of the known anti-inflammatory pathways of this compound T, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The primary anti-inflammatory mechanism of this compound T elucidated to date is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it initiates the transcription of target genes.[1][2][3] Studies have shown that this compound T effectively prevents this nuclear translocation of the phosphorylated p65 subunit (Ser 536) in LPS-stimulated macrophages.[1][2][3] This cytoplasmic sequestration of p-p65 effectively halts the downstream inflammatory cascade.

Signaling Pathway Diagram: NF-κB Inhibition by this compound T

Caption: NF-κB signaling pathway inhibition by this compound T.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound T has been quantified in several studies. A key study by Kyriakopoulos et al. (2021) demonstrated a dose-dependent reduction in the mRNA expression of pro-inflammatory cytokines in LPS-stimulated murine J774.A1 macrophages.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound T in LPS-stimulated J774.A1 Macrophages

| Cytokine | 0.1 mM BAT | 0.3 mM BAT | 0.5 mM BAT | 1.0 mM BAT | 1.75 mM BAT |

| IL-1β | 51% | 59% | 59% | 60% | 81% |

| IL-23 | 68% | 70% | 73% | 75% | 81% |

| IL-18 | 15% | 25% | 50% | 57% | 81% |

| TNF-α | 56% | 79% | 83% | 89% | 96% |

Data extracted from Kyriakopoulos et al., 2021.[1]

In an in vivo murine air-pouch model of inflammation, this compound T also demonstrated significant inhibition of pro-inflammatory cytokine transcription.

Table 2: In Vivo Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound T in a Murine Air-Pouch Model

| Cytokine | 3 mg BAT | 6 mg BAT | 9 mg BAT |

| IL-1β | Significant Reduction | Significant Reduction | Significant Reduction |

| IL-23 | Significant Reduction | Significant Reduction | Significant Reduction |

| IL-18 | Significant Reduction | Significant Reduction | Significant Reduction |

| TNF-α | Significant Reduction | Significant Reduction | Significant Reduction |

| IL-17 | Significant Reduction | Significant Reduction | Significant Reduction |

| TSLP | Significant Reduction | Significant Reduction | Significant Reduction |

Qualitative summary based on data from Kyriakopoulos et al., 2021.[1] Precise percentage inhibition was not provided in the publication for the in vivo model.

Potential Involvement of Other Signaling Pathways

While the inhibition of the NF-κB pathway is the most well-documented anti-inflammatory mechanism of this compound T, there is indirect evidence suggesting potential involvement of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Taurine, a compound often compared to this compound T, has been shown to modulate the p38 MAPK pathway.[1][3] Given the structural and functional similarities, it is plausible that this compound T may also exert its anti-inflammatory effects, at least in part, through the MAPK pathway. However, direct experimental evidence for this is currently lacking and warrants further investigation. The role of this compound T in the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway in inflammation has not yet been reported.

Hypothesized Signaling Pathway Diagram: Potential MAPK Involvement

Caption: Hypothesized involvement of this compound T in the p38 MAPK pathway.

Experimental Protocols

In Vitro Anti-inflammatory Assay in J774.A1 Macrophages

This protocol is based on the methodology described by Kyriakopoulos et al. (2021).[1]

-

Cell Culture: Murine macrophage cell line J774.A1 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 4.5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound T (0.1, 0.3, 0.5, 1.0, and 1.75 mM) or a vehicle control. Cells are pre-incubated for 1.5 hours.

-

Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 100 ng/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included. Cells are incubated for an additional 24 hours.

-

RNA Isolation and RT-qPCR: Total RNA is isolated from the cells using a suitable RNA extraction kit. cDNA is synthesized from the RNA, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-18, IL-23). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Immunofluorescence for NF-κB Translocation: For visualization of p65 translocation, cells are grown on coverslips. After treatment and LPS stimulation, cells are fixed, permeabilized, and stained with a primary antibody against the phosphorylated p65 subunit of NF-κB (Ser 536) and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye (e.g., Hoechst). Images are acquired using a confocal microscope.

In Vivo Murine Air-Pouch Model of Inflammation

This protocol is based on the methodology described by Kyriakopoulos et al. (2021).[1]

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

-

Air-Pouch Formation: A subcutaneous air pouch is created on the dorsum of the mice by injecting 3 mL of sterile air. The pouch is maintained by re-injecting 2 mL of sterile air on day 3.

-

Treatment and Inflammation Induction: On day 6, an inflammatory response is induced by injecting 1 mL of LPS (1 µg/mL in sterile saline) into the air pouch. Concurrently, different doses of this compound T (3, 6, or 9 mg) or a vehicle control are administered into the pouch.

-

Exudate Collection and Analysis: After a set period (e.g., 24 hours), the mice are euthanized, and the inflammatory exudate from the air pouch is collected by washing the pouch with sterile saline. The volume of the exudate is measured, and the total and differential leukocyte counts are determined.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the exudate can be measured using enzyme-linked immunosorbent assay (ELISA) or by extracting RNA from the pouch lining for RT-qPCR analysis.

-

Histological Analysis: The air pouch tissue can be excised, fixed in formalin, and embedded in paraffin for histological examination to assess the inflammatory cell infiltrate and tissue edema.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound T.

Conclusion and Future Directions

This compound T is a promising anti-inflammatory agent that exerts its effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a significant reduction in the expression of key pro-inflammatory cytokines. While the current evidence is compelling, further research is warranted to fully elucidate its mechanism of action. Future studies should focus on:

-

Investigating the direct effects of this compound T on the MAPK and JAK-STAT signaling pathways.

-

Identifying the specific molecular targets of this compound T within the inflammatory cascade.

-

Conducting more extensive preclinical studies to evaluate its therapeutic potential in various inflammatory disease models.

A deeper understanding of the anti-inflammatory pathways of this compound T will be instrumental in its development as a potential therapeutic agent for a range of inflammatory disorders.

References

- 1. This compound T, a stable active bromine compound, prevents the LPS-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound T, a stable active bromine compound, prevents the LPS‑induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

aqueous chemistry of inorganic bromamines

An In-depth Technical Guide to the Aqueous Chemistry of Inorganic Bromamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic bromamines, including monobromamine (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), are highly reactive bromine-containing compounds formed from the reaction of bromine or hypobromite with ammonia. Their chemistry in aqueous solutions is complex and of significant interest in fields such as water disinfection, where they can act as both effective biocides and precursors to disinfection byproducts.[1][2] This guide provides a comprehensive overview of the formation, speciation, decomposition, and reactivity of inorganic bromamines, supported by quantitative data, detailed experimental protocols, and reaction pathway visualizations.

Formation and Speciation of Inorganic Bromamines

The formation and distribution of inorganic this compound species are primarily governed by the pH of the solution and the molar ratio of bromine to ammonia.[3][4] Monothis compound is typically favored at higher pH values and a high excess of ammonia.[5] As the pH decreases and the bromine-to-ammonia ratio increases, the formation of dithis compound and subsequently trithis compound becomes more favorable.[4][5]

The key formation reactions are as follows:

-

Monothis compound Formation: NH₃ + HOBr ⇌ NH₂Br + H₂O

-

Dithis compound Formation: NH₂Br + HOBr ⇌ NHBr₂ + H₂O

-

Trithis compound Formation: NHBr₂ + HOBr ⇌ NBr₃ + H₂O

Additionally, dithis compound can be formed through the disproportionation of monothis compound, a reaction that is subject to general acid catalysis.[6][7]

2NH₂Br ⇌ NHBr₂ + NH₃

Visualization of this compound Formation and Speciation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Monothis compound with Wastewater Chemical Constituents - ProQuest [proquest.com]

- 6. This compound decomposition kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid, a pivotal intermediate in the manufacturing of anthraquinone dyes and a valuable precursor for the development of novel therapeutic agents. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the fields of medicinal chemistry, process chemistry, and materials science.

Introduction

1-Amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine acid, is a critical organic intermediate characterized by its reactive bromine atom, which can be readily displaced by various nucleophiles.[1] This reactivity makes it a versatile building block for a wide range of functional molecules, including acidic and reactive dyes.[1] Its derivatives have also been explored for their potential biological activities, making the efficient and well-characterized synthesis of this compound acid a subject of significant interest.

This guide focuses on the two predominant industrial methods for its synthesis: the "Oleum Method" (a one-pot synthesis) and the "Solvent Method" (a two-step process).

Synthetic Pathways

The synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid starts from 1-aminoanthraquinone and proceeds through a sulfonation reaction followed by a bromination step. The order and conditions of these steps define the two primary synthetic routes.

Experimental Protocols

Oleum Method (One-Pot Synthesis)

This method is characterized by the direct sulfonation and subsequent bromination of 1-aminoanthraquinone in a single reaction vessel using fuming sulfuric acid (oleum).[2]

Example Protocol:

-

Sulfonation: In a suitable reaction vessel, 150 g of 96% 1-aminoanthraquinone are introduced into a mixture of 200 ml of 20% oleum and 100 g of anhydrous sodium sulfate with stirring. The mixture is heated to 130°C over the course of 1 hour. This temperature is maintained for 2 hours. An additional 120 ml of 20% oleum and 50 g of anhydrous sodium sulfate are then added, and the mixture is stirred at 130°C for a further 3 hours to complete the sulfonation.[2]

-

Bromination: The reaction mixture is cooled to 80°C. 0.2 g of iodine (catalyst) and approximately 0.5 ml of an anti-foaming agent are added. 21 ml of bromine are then added in portions at 80°C. The bromination is typically complete after several hours.[2]

-

Work-up and Isolation: The reaction mixture is cooled to 20°C and poured into 1200 g of ice water containing 27 g of dissolved sodium chloride, with stirring. The precipitated 1-amino-4-bromoanthraquinone-2-sulfonic acid is collected by filtration.[2]

-

Purification (Conversion to Sodium Salt): The crude product is suspended in 3000 ml of water. The pH is adjusted to 8-9 by the addition of 50% sodium hydroxide solution. The mixture is heated to 95-100°C to achieve dissolution. Upon cooling, the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid crystallizes. The crystals are filtered, washed with a dilute aqueous solution of sodium sulfate, and dried.[2]

Solvent Method (Two-Step Synthesis)

This method involves the initial isolation of 1-aminoanthraquinone-2-sulfonic acid, which is then subjected to bromination.[1]

Step 1: Sulfonation of 1-Aminoanthraquinone

-

Reaction Setup: 1-aminoanthraquinone is dispersed in an inert, water-immiscible organic solvent such as nitrobenzene or o-dichlorobenzene.[2]

-

Sulfonation: Chlorosulfonic acid is added dropwise to the stirred suspension. The reaction is typically heated to facilitate the conversion to 1-aminoanthraquinone-2-sulfonic acid.[1]

-

Isolation of the Intermediate: After the reaction is complete, the 1-aminoanthraquinone-2-sulfonic acid is separated from the organic solvent. This can be achieved by extraction with an aqueous base to form the soluble sodium salt, followed by acidification to precipitate the sulfonic acid.[3]

Step 2: Bromination of 1-Aminoanthraquinone-2-sulfonic acid

-

Reaction Setup: 57 g of 1-aminoanthraquinone-2-sulfonic acid (90% purity) and 5.0 g of sodium bromate are dissolved in 750 ml of water.[4]

-

Bromination: 4.1 ml of bromine are added dropwise to the solution at room temperature with vigorous stirring over a period of 2 hours. The reaction is stirred for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.[4]

-

Work-up and Purification: 4 g of activated carbon and 2 g of diatomaceous earth are added to the reaction mixture. The solution is neutralized with dilute sodium hydroxide solution and heated to 95°C. The insoluble materials are removed by filtration. The filtrate is then treated with sodium chloride or sodium sulfate to precipitate the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid. The product is collected by filtration, washed with a cold, dilute brine solution, and dried.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of 1-Amino-4-bromoanthraquinone-2-sulfonic acid.

Table 1: Oleum Method - Reaction Parameters and Yields

| Starting Material (1-Aminoanthraquinone) | Sulfonating Agent (Oleum) | Brominating Agent (Bromine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 150 g (96%) | 200 ml (20%) + 120 ml (20%) | 21 ml | Sulfonation: 130; Bromination: 80 | Sulfonation: 5; Bromination: not specified | Not specified for free acid | 86.7 (as sodium salt) | [2] |

| 150 g | 150 ml (20%) + 55 ml (20%) | Not specified | Sulfonation: 110; Bromination: not specified | Sulfonation: ~4+; Bromination: not specified | Not specified for free acid | 86 (as sodium salt) | [2] |